molecular formula C8H10N4O B13052570 6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine

6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13052570
M. Wt: 178.19 g/mol
InChI Key: MIKDCEXLYPGWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound (CAS RN: 2072806-22-3, Molecular Formula: C8H10N4O, Molecular Weight: 178.19 g/mol) that belongs to the class of pyrazolopyrimidines . This bicyclic heteroaromatic system is recognized as a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine base adenine, a fundamental component of adenosine triphosphate (ATP) . This key feature allows derivatives of this core structure to function as ATP-competitive inhibitors, particularly for protein kinase targets . The pyrazolo[3,4-d]pyrimidine moiety can orient within the adenine binding pocket of kinases, forming crucial hydrogen bond interactions with the hinge region of the enzyme, which is a foundational principle in the rational design of kinase inhibitors . The specific substitution with an isopropoxy group at the C6 position is a common strategy to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for target enzymes . As a 6-alkoxy-substituted analogue, this compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules in drug discovery programs . Research into pyrazolo[3,4-d]pyrimidine-based compounds has demonstrated a broad spectrum of biological activities, with the most significant therapeutic impact in oncology . These compounds have been investigated as inhibitors for various critical targets, including Cyclin-Dependent Kinases (CDK2) , the Epidermal Growth Factor Receptor (EGFR) , and Src kinase families . The scaffold is a key component in several clinically successful drugs, such as Ibrutinib . While this specific isomer is a key research intermediate, researchers should note that some pyrazolo[3,4-d]pyrimidine derivatives can face challenges such as poor aqueous solubility, which may require advanced formulation approaches like liposomal encapsulation for in vivo studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H10N4O/c1-5(2)13-8-9-3-6-4-10-12-7(6)11-8/h3-5H,1-2H3,(H,9,10,11,12)

InChI Key

MIKDCEXLYPGWJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C2C=NNC2=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core

The foundational step in synthesizing 6-Isopropoxy-1H-pyrazolo[3,4-d]pyrimidine is the creation of the bicyclic pyrazolo[3,4-d]pyrimidine nucleus. This is a well-established area of heterocyclic chemistry, with two primary conventional strategies dominating the field: building from a pyrazole (B372694) precursor or constructing from a pyrimidine (B1678525) ring. A common intermediate for introducing the 6-isopropoxy group is a pyrazolo[3,4-d]pyrimidine with a leaving group, such as chlorine, at the 6-position.

Ring-Closing Reactions via Pyrazole Precursors

One of the most traditional and versatile methods for constructing the pyrazolo[3,4-d]pyrimidine system begins with a pre-formed pyrazole ring. This approach leverages appropriately substituted pyrazoles, typically bearing amino and cyano or carboxamide groups at adjacent positions (e.g., 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxamide), which can be cyclized to form the fused pyrimidine ring.

The general process involves reacting the aminopyrazole derivative with a one-carbon synthon. For instance, heating 5-amino-1H-pyrazole-4-carboxamide with formamide (B127407) or triethyl orthoformate leads to the closure of the pyrimidine ring, yielding a pyrazolo[3,4-d]pyrimidin-4-one. To achieve substitution at the 6-position, a different starting pyrazole is required. Synthesis often begins with precursors like 5-aminopyrazole-4-carbonitrile, which can undergo cyclization with various reagents to build the pyrimidine ring. nih.gov

Pyrimidine Ring Annulation Strategies

An alternative and equally robust conventional strategy starts with a substituted pyrimidine ring and constructs the pyrazole ring onto it. This "annulation" process typically involves a pyrimidine that has reactive functional groups positioned to facilitate the formation of the five-membered pyrazole ring.

A key starting material for this route is 4,6-dichloropyrimidine-5-carboxaldehyde. google.com This precursor undergoes a condensation reaction with hydrazine (B178648) or a substituted hydrazine. The reaction proceeds via the formation of a hydrazone intermediate with the aldehyde group, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto one of the chloro-substituted carbons, displacing the chloride ion and leading to the closure of the pyrazole ring. This method directly yields a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold, which is an ideal precursor for further functionalization at the 4- and 6-positions.

The crucial step for producing the target compound involves the subsequent nucleophilic substitution of the chlorine atom at the 6-position with an isopropoxy group. This is typically achieved by reacting the 6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate with sodium isopropoxide in a suitable solvent.

Precursor Reagent Product Description
5-Amino-1H-pyrazole-4-carbonitrileFormamide / Urea (B33335)1H-Pyrazolo[3,4-d]pyrimidin-4-amineRing-closing reaction forming the pyrimidine ring.
4,6-Dichloropyrimidine-5-carboxaldehydeHydrazine Hydrate4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidinePyrazole ring annulation onto a pyrimidine core.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidineSodium IsopropoxideThis compoundNucleophilic substitution to introduce the isopropoxy group.

Modern and Efficient Synthetic Approaches

In recent years, synthetic chemistry has moved towards developing more efficient, time-saving, and environmentally friendly methods. The synthesis of pyrazolo[3,4-d]pyrimidines, including the 6-isopropoxy derivative, has benefited from these advancements.

Multicomponent and One-Pot Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. Several one-pot and multicomponent strategies have been developed for the synthesis of the pyrazolo[3,4-d]pyrimidine core. nih.govnih.gov

For example, an efficient four-component reaction can be devised using hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single pot to generate highly functionalized pyrazolo[3,4-d]pyrimidines. While a direct one-pot synthesis to this compound is not prominently documented, it is feasible to design a one-pot sequence where the pyrazolo[3,4-d]pyrimidine core is first assembled and then, without isolation, reacted with isopropanol (B130326) or its corresponding alkoxide to install the desired functional group.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold and its derivatives is well-suited to this technology.

Environmentally Benign and Catalytic Methods

Modern synthetic chemistry places a strong emphasis on "green" chemistry principles, which include the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes. The synthesis of pyrazolo[3,4-d]pyrimidines has been adapted to incorporate these principles.

The use of solid acid catalysts, such as zeolites or polymer-supported hydrogen sulfate, has been reported for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These catalysts are often recoverable and reusable, reducing chemical waste. Furthermore, the use of environmentally benign solvents like glycerol (B35011) or water, in place of traditional volatile organic compounds, has been successfully applied to the synthesis of the core scaffold. For the final substitution step, using isopropanol as both the reagent and solvent, potentially activated by a solid base, represents a greener alternative to generating sodium isopropoxide separately.

Modern Approach Key Feature Application to Synthesis Potential Advantage
Multicomponent/One-PotCombining multiple reaction steps into a single operation.Synthesis of the core followed by in-situ functionalization.Increased efficiency, reduced waste.
Microwave-AssistedUse of microwave irradiation for rapid heating.Accelerating the nucleophilic substitution of the 6-chloro precursor.Drastically reduced reaction times, higher yields.
Green/CatalyticUse of recyclable catalysts and environmentally safe solvents.Employing solid acid catalysts for core synthesis in a green solvent.Reduced environmental impact, catalyst reusability.

Synthetic Routes to this compound and its Direct Precursors

The construction of the target molecule hinges on two key stages: the formation of a suitable pyrazolo[3,4-d]pyrimidine intermediate and the subsequent introduction of the isopropoxy group.

The most direct route to forming this compound involves the nucleophilic substitution of a leaving group at the C6 position of the pyrazolo[3,4-d]pyrimidine ring. The common precursor for this transformation is 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. bldpharm.comnih.gov

The reaction proceeds by treating the chloro-derivative with an isopropoxide salt, typically sodium or potassium isopropoxide, in an appropriate solvent. Isopropoxide is generated by reacting isopropanol with a strong base like sodium hydride. This alkoxide then acts as a potent nucleophile, displacing the chloride ion at the C6 position. This method is a common and effective way to introduce alkoxy groups onto this heterocyclic system. Similar reactions involving the displacement of a chloro substituent by amines or other nucleophiles are widely reported for this class of compounds. nih.govnih.gov

General Reaction Scheme:

(6-Chloro-1H-pyrazolo[3,4-d]pyrimidine) + (Sodium isopropoxide) → (this compound) + (Sodium chloride)

The synthesis of the key precursor, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, and other foundational intermediates can be accomplished through several established pathways.

One highly effective strategy starts from 4,6-dichloropyrimidine-5-carboxaldehyde. researchgate.net This precursor undergoes a selective reaction with a hydrazine, which leads to the formation of the fused pyrazole ring. This process generates a 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine, which serves as a versatile intermediate for further functionalization. researchgate.net The numbering of the pyrazolo[3,4-d]pyrimidine system can vary, with the chloro-substituent sometimes referred to as being at the C4 position. semanticscholar.orgchemicalbook.com

Another major synthetic route begins with appropriately substituted pyrazoles. For instance, 5-amino-1H-pyrazole-4-carbonitrile is a common starting material. nih.govresearchgate.net This intermediate can be cyclized with reagents like formamide or triethyl orthoformate to construct the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core. semanticscholar.orgnih.gov Subsequent chemical transformations, such as chlorination, can then be performed to install the necessary leaving group for the introduction of the isopropoxy substituent.

These synthetic intermediates are crucial as their diverse reactivity allows for the generation of a wide array of substituted pyrazolo[3,4-d]pyrimidines. mdpi.comnih.gov

Analytical and Spectroscopic Characterization of Synthesized Compounds

The structural confirmation of this compound and its precursors relies on standard analytical techniques. The structures of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives are typically elucidated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray crystallography. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: For this compound, the proton NMR spectrum is expected to show characteristic signals for the isopropoxy group: a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups. Signals corresponding to the protons on the heterocyclic ring system would also be present in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the isopropoxy group with signals for the methine and methyl carbons. Additionally, distinct signals for each carbon atom in the pyrazolo[3,4-d]pyrimidine core would be observed. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular formula, C₈H₁₀N₄O.

The table below summarizes typical spectroscopic data for a related precursor, which is essential for verifying the starting materials used in the synthesis.

CompoundTechniqueObserved Signals / DataReference
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine¹H NMRDisplays characteristic signals for the protons on the pyrimidine and pyrazole rings. chemicalbook.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one¹H NMR (DMSO-d₆)δ 8.40 (s, 1H), 8.02–7.99 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 3.47 (s, 3H), 2.52 (s, 3H) mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one¹³C NMR (DMSO-d₆)δ 157.60, 151.90, 151.70, 145.86, 138.27, 129.24, 126.66, 121.20, 104.94, 33.15, 13.41 mdpi.com
6-Chloro-1H-pyrazolo[3,4-d]pyrimidineMolecular Weight154.56 g/mol nih.gov

Biological Activity and Molecular Mechanisms

Enzyme Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Scaffolds

Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can inhibit a wide range of protein kinases that are crucial for cell signaling pathways, particularly those that are dysregulated in cancer. nih.govekb.eg

The pyrazolo[3,4-d]pyrimidine scaffold is a key component in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govresearchgate.net As a bioisostere of purine (B94841), this scaffold is integral to many compounds developed to target EGFR. nih.gov The design of these inhibitors often involves using the 1H-pyrazolo[3,4-d]pyrimidine moiety to occupy the adenine-binding region of the EGFR-TK cavity. rsc.orgnih.gov

Several studies have synthesized and evaluated novel derivatives for their EGFR inhibitory activity. For instance, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were developed, with compound 12b emerging as the most potent, showing an IC₅₀ value of 0.016 µM against wild-type EGFR (EGFRʷᵗ). nih.gov This compound also demonstrated significant activity against the resistant EGFRᵗ⁷⁹⁰ᵐ mutant, with an IC₅₀ of 0.236 µM. nih.gov Another study identified compounds 15 and 16 , which exhibited GI₅₀ values ranging from 1.18 to 8.44 μM across a panel of cancer cell lines. rsc.org Further enzymatic assessment of derivatives 4 , 15 , and 16 revealed potent inhibitory activities against EGFR tyrosine kinase, with IC₅₀ values of 0.054, 0.135, and 0.034 μM, respectively. rsc.org Additionally, compound 7d was found to inhibit the EGFR kinase at a sub-micromolar level with an IC₅₀ of 0.18 µM. nih.gov

CompoundTargetInhibitory Concentration (IC₅₀/GI₅₀)Reference
12bEGFRʷᵗ0.016 µM (IC₅₀) nih.gov
12bEGFRᵗ⁷⁹⁰ᵐ0.236 µM (IC₅₀) nih.gov
4EGFR-TK0.054 µM (IC₅₀) rsc.org
16EGFR-TK0.034 µM (IC₅₀) rsc.org
15EGFR-TK0.135 µM (IC₅₀) rsc.org
7dEGFR0.18 µM (IC₅₀) nih.gov
15NCI 60 Cell Lines1.18 - 8.44 µM (GI₅₀) rsc.org

The pyrazolo[3,4-d]pyrimidine structure is also central to the development of inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. nih.gov A hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea (1) , showed inhibitory activity against VEGFR2, which prompted further structural optimization. drugbank.com This led to the discovery of compound 33 , a multi-kinase inhibitor that potently inhibits VEGFR2. drugbank.com In a separate line of research, a pyrazolo[3,4-d]pyrimidine scaffold was identified as a novel starting point for dual FLT3/VEGFR2 inhibitors; the initial hit, compound 55 , displayed an IC₅₀ value of 0.3 μM against VEGFR2. researchgate.net

CompoundTargetInhibitory Concentration (IC₅₀)Reference
55VEGFR20.3 µM researchgate.net
33VEGFR2Potent Inhibitor (Specific IC₅₀ not in abstract) drugbank.com
1VEGFR2Active (Specific IC₅₀ not in abstract) drugbank.com

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme for cell cycle regulation, and its inhibition is a promising strategy in cancer therapy. tandfonline.comnih.gov The pyrazolo[3,4-d]pyrimidine scaffold has been extensively used to develop potent CDK2 inhibitors. nih.gov A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated, with compounds 1e and 1j showing significant inhibition of CDK2 with IC₅₀ values of 1.71 μM and 1.60 μM, respectively. nih.govbjut.edu.cn Another study focused on a different set of derivatives, identifying compounds 14 , 13 , and 15 as having the most significant inhibitory activity against CDK2/cyclin A2, with IC₅₀ values of 0.057, 0.081, and 0.119 µM, respectively. rsc.org Compound 15 from a related study also showed potent CDK2/cyclin A2 inhibition with an IC₅₀ of 0.061 µM. tandfonline.com

CompoundTargetInhibitory Concentration (IC₅₀)Reference
14CDK2/cyclin A20.057 µM rsc.org
15CDK2/cyclin A20.061 µM tandfonline.com
13CDK2/cyclin A20.081 µM rsc.org
1jCDK21.60 µM nih.govbjut.edu.cn
1eCDK21.71 µM nih.govbjut.edu.cn

FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated gene in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to design novel FLT3 inhibitors. nih.govresearchgate.net The design strategy often involves replacing the quinazoline (B50416) ring found in other inhibitors with the 1H-pyrazolo[3,4-d]pyrimidine core to facilitate a key hydrogen bond interaction with the Cys 694 residue in the kinase's hinge region. nih.gov Structure-activity relationship studies led to the identification of compound 33 as a potent multi-kinase inhibitor that targets FLT3. drugbank.com This work began with a hit compound, 55 , which had an initial IC₅₀ value of 1.3 μM against FLT3. researchgate.net

CompoundTargetInhibitory Concentration (IC₅₀)Reference
55FLT31.3 µM researchgate.net
33FLT3Potent Inhibitor (Specific IC₅₀ not in abstract) drugbank.com

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a member of the EGFR family, and its overexpression is linked to several cancers. Dual inhibition of EGFR and HER2 is considered a superior therapeutic strategy. nih.gov Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual EGFR/HER2 inhibitors. nih.gov A study focusing on derivatives tethered to a thiazole (B1198619) ring identified compound 10f as having the highest dual inhibitory potential, with an IC₅₀ value of 0.08 μM against HER2. nih.gov Another investigation found that compound 7d inhibited the ErbB2 kinase with an IC₅₀ of 0.25 µM. nih.gov

CompoundTargetInhibitory Concentration (IC₅₀)Reference
10fHER20.08 µM nih.gov
7dErbB2 (HER2)0.25 µM nih.gov

The Src family of non-receptor tyrosine kinases (SFKs) represents another important class of molecular targets in cancer therapy. nih.gov Historically, the first pyrazolo[3,4-d]pyrimidine compounds identified as kinase inhibitors were PP1 and PP2 , which were discovered to inhibit the Src family. nih.gov More recently, a novel and selective pyrazolo[3,4-d]pyrimidine derivative, SI221 , was developed and shown to exert a significant cytotoxic effect on glioblastoma cells by inhibiting SFKs. nih.gov Studies indicated that SI221 was more effective than the well-known SFK inhibitor PP2 in these cancer cells. nih.gov The pyrazolo-pyrimidine scaffold is recognized for its ability to inhibit a variety of enzymes, including Src tyrosine kinase. nih.gov

CompoundTargetReported ActivityReference
SI221Src Family Kinases (SFKs)More effective than PP2 nih.gov
PP1Src Family Kinases (SFKs)Inhibitor nih.gov
PP2Src Family Kinases (SFKs)Inhibitor nih.govnih.gov

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.gov Consequently, inhibiting Hsp90 is a promising strategy in oncology. nih.gov Synthetic small-molecule Hsp90 inhibitors have been developed, with pyrazole-based compounds emerging as a significant class. nih.govresearchgate.net

Structure-based design has led to the generation of potent resorcinylic pyrazole (B372694) and isoxazole (B147169) amide analogues that bind to the N-terminal ATP pocket of Hsp90. nih.govnih.govresearchgate.net For instance, a 3,4-diarylpyrazole resorcinol, CCT018159, was identified through high-throughput screening and subsequently optimized to produce more potent derivatives. researchgate.netnih.gov X-ray crystallography has confirmed that these analogues, such as VER-49009 and the isoxazole VER-50589, establish a binding mode within the Hsp90 active site. nih.govresearchgate.net The inhibition of Hsp90 by these compounds leads to the degradation of client proteins, thereby impeding the growth and proliferation of cancer cells. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. msu.ru Overactivity of this enzyme can lead to hyperuricemia and related conditions. Allopurinol (B61711), a structural isomer of hypoxanthine with a pyrazolo[3,4-d]pyrimidine core, is a well-known clinical inhibitor of xanthine oxidase. msu.ru

Several other pyrazolo[3,4-d]pyrimidine derivatives have been evaluated as xanthine oxidase inhibitors. nih.gov Studies have shown that compounds like 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine and 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine are potent competitive inhibitors of the enzyme. msu.runih.gov For example, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be a more potent inhibitor than allopurinol in one study, with an IC50 value of 0.600 µM compared to 0.776 µM for allopurinol. msu.runih.gov Interestingly, some derivatives like 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine have been shown to inhibit the enzyme without producing reactive oxygen species (ROS), a side effect associated with some inhibitors. nih.gov The inhibitory mechanism involves the binding of these pyrazolopyrimidine analogues to the molybdenum center of the enzyme. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.comuel.ac.uk Inhibitors of specific PDE isozymes have therapeutic applications in various diseases. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop inhibitors for different PDE families, notably PDE4 and PDE5. uel.ac.ukgoogle.com

For instance, 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives have been synthesized and shown to be potent PDE5 inhibitors. nih.gov Furthermore, pyrazolo-pyrimidine has been identified as a key scaffold for a class of fused-heterocycle PDE4 inhibitors. uel.ac.uk The inhibition of PDE4 is a strategy for treating inflammatory diseases. uel.ac.uk The development of 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives highlights the ongoing exploration of this chemical space for potent and selective PDE inhibitors. google.com

Cellular and Molecular Impact of Pyrazolo[3,4-d]pyrimidine Derivatives

The inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives on various molecular targets translate into significant cellular effects, particularly in the context of cancer. These compounds have been shown to curb proliferation, trigger programmed cell death, and halt the cell division cycle in various cancer models.

Anti-proliferative Effects in Cancer Cell Models (in vitro)

A substantial body of research demonstrates the potent anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives across a wide range of human cancer cell lines. nih.govrsc.orgnih.govnih.govrsc.orgrsc.orgnih.gov These compounds often exhibit low micromolar to nanomolar inhibitory concentrations. nih.govrsc.org

For example, a hit compound designated as 1a, bearing the pyrazolo[3,4-d]pyrimidine scaffold, showed broad-spectrum anticancer activity, with an IC50 value of 2.24 µM against the A549 non-small cell lung cancer cell line. nih.gov Another derivative, 11a, displayed potent activity against the SNB-75 CNS cancer cell line with a median growth inhibition (GI50) of 1.71 μM. rsc.org Similarly, novel 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of breast cancer cell proliferation. nih.gov The pyrazolo[3,4-d]pyrimidine core is considered a bioisostere of the purine ring, allowing it to interact with ATP-binding sites of kinases involved in cancer cell proliferation, such as EGFR and CDKs. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Induction of Apoptosis Pathways

A key mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. researchgate.net Treatment of cancer cells with these compounds has been shown to trigger various apoptotic markers.

For instance, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net Flow cytometric analysis has revealed that these compounds can significantly increase the population of apoptotic cells. rsc.orgrsc.org Specific molecular events observed include an increase in the early apoptosis ratio and the activation of executioner caspases like caspase-3. rsc.orgnih.govnih.gov One study reported that compound 12b caused an 11-fold increase in the early apoptosis ratio in A549 cells. nih.gov Furthermore, this compound led to a 7.32-fold increase in caspase-3 levels in MDA-MB-468 breast cancer cells. rsc.orgnih.gov

Cell Cycle Progression Arrest

In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell growth by causing cell cycle arrest, preventing cells from proceeding through the phases of division. nih.govnih.gov

Different derivatives have been shown to arrest the cell cycle at various phases. For example, compound 11a was found to induce cell cycle arrest at the G0/G1 phase, an effect linked to its ability to downregulate cyclin D1 and upregulate p27kip1 levels. rsc.org Other pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors have been shown to cause an arrest in the G2/M phase in medulloblastoma cells. nih.gov More recently, derivatives have been identified that can halt the cell cycle at the S phase. rsc.orgrsc.orgnih.gov For example, compound 12b was found to arrest the cell cycle at the S phase in MDA-MB-468 cells. rsc.orgnih.gov This arrest is often a precursor to apoptosis, as evidenced by a subsequent increase in the pre-G1 cell population. rsc.org

Table 2: Chemical Compounds Mentioned

DNA Interaction Mechanisms

The pyrazolo[3,4-d]pyrimidine structure is a bioisostere of naturally occurring purines, which are fundamental components of DNA and RNA. nih.gov This structural similarity allows them to be recognized by cellular machinery and incorporated into nucleic acids, or to interact with DNA-binding proteins.

While direct studies on the DNA interaction mechanisms of 6-Isopropoxy-1H-pyrazolo[3,4-d]pyrimidine are not extensively detailed in available research, the broader class of pyrazolo[3,4-d]pyrimidine nucleosides has been investigated for its ability to modulate DNA properties. These synthetic analogues, when incorporated into oligonucleotides, can alter the stability of the DNA duplex. For instance, certain pyrazolo[3,4-d]pyrimidine nucleosides have been shown to enhance the thermal stability (T_m value) of DNA duplexes compared to their natural purine counterparts. nih.gov Specifically, derivatives like 8-aza-7-deazapurine nucleosides can be substituted for purine bases in Watson-Crick base pairing. nih.gov

Broader Pharmacological Spectrum of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govthermofisher.com This versatility stems from its ability to act as an ATP-competitive inhibitor for a variety of enzymes, particularly kinases. nih.govhmdb.ca

Kinase Inhibition:

A primary area of investigation for pyrazolo[3,4-d]pyrimidines is in the development of kinase inhibitors for cancer therapy. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, which are crucial for cell cycle regulation. bldpharm.comunisi.it By acting as ATP bioisosteres, they can fit into the kinase domain of CDKs, such as CDK2, and inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells. bldpharm.comnih.gov For example, certain derivatives have shown significant inhibitory activity against CDK2/cyclin A2, with IC₅₀ values in the nanomolar range. nih.gov

Src Kinase Inhibitors: This class of compounds also includes potent inhibitors of Src tyrosine kinase, an enzyme often hyperactivated in various cancers, contributing to tumor growth, proliferation, and metastasis. bldpharm.com Novel pyrazolo-[3,4-d]-pyrimidine derivatives have demonstrated the ability to inhibit Src phosphorylation at nanomolar concentrations, leading to cell cycle arrest in the G2/M phase and reduction of tumor growth in models of medulloblastoma and glioblastoma. bldpharm.com Compounds like SI306 and its prodrug pro-Si306 have shown efficacy in suppressing glioblastoma invasion by inhibiting the Src signaling pathway.

Compound ClassTarget KinaseObserved EffectExample CompoundsReferences
Pyrazolo[3,4-d]pyrimidinesCDK2Inhibition of cell growth, cell cycle arrest, apoptosis induction.Derivatives with IC₅₀ values from 0.057 to 0.119 μM against CDK2/cyclin A2. nih.govbldpharm.com
Pyrazolo[3,4-d]pyrimidinesSrc KinaseInhibition of cell proliferation, G2/M phase arrest, tumor growth reduction.SI306, S7, S29, SI163, SI-388 bldpharm.com
Pyrazolo[3,4-d]pyrimidinesEGFRPotent anti-proliferative activities against cancer cell lines.Compound 12b with IC₅₀ of 0.016 µM against EGFRWT. thermofisher.com

Antiviral Activity:

Pyrazolo[3,4-d]pyrimidines have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses.

One notable example, a nucleoside analog named N10169, showed high efficacy against adenovirus, vaccinia virus, influenza B, and picornaviruses, with 50% inhibition of viral cytopathology at concentrations of 1 to 10 microM. Its mechanism of action involves phosphorylation by adenosine (B11128) kinase to its active form, which then potently inhibits cellular orotidylate decarboxylase, a key enzyme in pyrimidine (B1678525) biosynthesis.

Other series of pyrazolo[3,4-d]pyrimidines have been synthesized and found to be highly specific and potent inhibitors of human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations.

CompoundTarget VirusesPotency (IC₅₀)References
N10169Adeno, vaccinia, influenza B, paramyxo, picorna, reoviruses1 - 10 µM
Thiophene-substituted pyrazolo[3,4-d]pyrimidinesCoxsackievirus B30.063 - 0.089 µM
Thiophene-substituted pyrazolo[3,4-d]pyrimidinesEnterovirus 710.32 - 0.65 µM

Antimicrobial Activity:

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been an area of recent interest.

Studies have shown that certain derivatives exhibit significant bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. bldpharm.com The mechanism is thought to involve the inhibition of bacterial protein kinases. bldpharm.com

Furthermore, some of these compounds show a favorable interaction with existing antibiotics like ampicillin, suggesting a synergistic mechanism that increases susceptibility to cell wall-targeting agents. bldpharm.com Other synthesized series of pyrazolo[3,4-d]pyrimidine derivatives have also shown significant antibacterial and antifungal activities.

Neurodegenerative Diseases:

More recently, pyrazolo[3,4-d]pyrimidines have been explored for their therapeutic potential in neurodegenerative disorders like Parkinson's disease.

A novel compound, KKC080106, was found to be a non-electrophilic activator of the Nrf2 signaling pathway, which induces neuroprotective and anti-inflammatory effects. This compound demonstrated the ability to protect dopaminergic neurons from degeneration and prevent motor deficits in animal models.

Another compound, KKC080096, was shown to upregulate the anti-inflammatory enzyme heme oxygenase-1 (HO-1) by activating Nrf2 and AMPK signaling pathways. It exhibited anti-inflammatory and neuroprotective properties in cellular and animal models of Parkinson's disease.

Structure Activity Relationships Sar and Computational Chemistry

Rational Design and Pharmacophore Identification

The rational design of inhibitors based on the 6-Isopropoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold begins with its core structure. The pyrazolo[3,4-d]pyrimidine bicycle is a bioisostere of the adenine (B156593) ring of ATP, which allows it to serve as an effective anchor in the hinge region of kinase active sites. rsc.orgnih.gov This fundamental bioisosteric replacement is the starting point for developing competitive inhibitors that block the kinase's function. rsc.org

Pharmacophore modeling is a key strategy in this design process. By analyzing the structures of known, highly active kinase inhibitors, researchers can identify essential chemical features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—and their required spatial arrangement for effective binding. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been designed to possess the key pharmacophoric features of known Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This approach guides the synthesis of novel compounds with a higher probability of potent biological activity. The process often involves creating a library of virtual compounds and screening them against the pharmacophore model before committing to chemical synthesis, thereby streamlining the discovery pipeline.

Influence of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives are not dictated by the core alone; the nature and position of various substituents are critically important.

While direct studies on the 6-isopropoxy group are limited, research on related 6-alkoxy derivatives provides significant insights. For example, studies on methoxylated pyrazolo[3,4-d]pyrimidines have demonstrated their therapeutic potential. nih.govnih.gov The oxygen atom of an alkoxy group at the C6 position can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the kinase active site.

The isopropoxy group (–O-CH(CH₃)₂) is larger and more lipophilic than a methoxy (B1213986) group. This increased bulk can provide several advantages and disadvantages:

Steric Influence : The branched structure of the isopropoxy group can provide a better fit in specific hydrophobic pockets, enhancing binding affinity and selectivity for the target kinase over others. Conversely, its size could also create steric hindrance, preventing the molecule from accessing the binding site of other kinases, which can be beneficial for selectivity.

Hydrophobicity : The increased hydrophobicity can strengthen interactions with non-polar residues in the active site.

Metabolic Stability : The isopropyl moiety may alter the metabolic profile of the compound compared to a simpler methyl or ethyl group.

In one study, a series of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) were developed, highlighting the importance of substitutions at the 6-position, in this case with an amino group, to exploit unique residues like Cys909 in the active site. nih.gov This underscores that substituents at the C6-position are pivotal for tuning potency and selectivity, and the isopropoxy group would be expected to play a significant role in molecular recognition through its unique steric and electronic properties.

The potency and selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors are profoundly influenced by the linkers and terminal aromatic groups attached to the core. These components extend from the core to occupy different regions of the ATP-binding site, allowing for fine-tuning of the inhibitor's properties.

For example, a study on multikinase inhibitors involved a urea (B33335) linker connecting the pyrazolo[3,4-d]pyrimidine core at the C4-position (via an oxygen atom) to a substituted phenyl ring. nih.gov The variation of substituents on this distal phenyl ring led to significant changes in activity. Similarly, other research has explored incorporating different amino acid conjugates, which act as linkers to probe the binding site of enzymes like dihydrofolate reductase (DHFR). nih.gov

Linker/Substituent TypePositionObserved ImpactExample TargetReference
Phenylurea with -CF3, -ClC4 (via -O-phenyl)Potently inhibits FLT3 and VEGFR2; leads to complete tumor regression in mouse models.FLT3, VEGFR2 nih.gov
Amino acid conjugatesC4 (via -NH-benzoyl)Inhibited cellular proliferation of MTX-resistant cancer cell lines.DHFR nih.gov
Anilino groupC4Decorating the anilino ring with different halogen atoms influenced potency against Src kinase.Src, Abl researchgate.net

These examples demonstrate that the linker and aromatic substituents are not mere appendages but crucial elements that can be systematically modified to optimize interactions with the target protein, thereby enhancing biological potency and selectivity.

The specific placement of functional groups on the pyrazolo[3,4-d]pyrimidine scaffold is a critical determinant of biological activity. Different positions on the bicyclic ring system can be modified to tune the inhibitor's properties.

C3-Position : Modifications at the C3-position have also been explored. Attaching different aromatic moieties at this position can impact kinase selectivity and potency.

C4-Position : The C4-position is frequently substituted, often with an amino or ether linkage to a larger aromatic system. This position typically points towards the solvent-exposed region of the ATP-binding site, making it an ideal point for introducing substituents that can enhance selectivity or improve pharmacokinetic properties. nih.govnih.gov

C6-Position : As discussed previously, the C6-position is crucial for interaction within the kinase binding site. Substitutions here, such as amino or alkoxy groups, can directly interact with key residues. For example, 6-amino derivatives have been optimized to create potent and selective inhibitors for visceral leishmaniasis. dundee.ac.uk

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for visualizing and understanding how these inhibitors interact with their protein targets at an atomic level.

Docking studies consistently show that the pyrazolo[3,4-d]pyrimidine core anchors the inhibitor into the ATP-binding site by forming key hydrogen bonds with the kinase hinge region. rsc.orgnih.gov

Hinge Interactions : The N1-H of the pyrazole (B372694) ring and one of the pyrimidine (B1678525) nitrogens (typically N5 or N7, depending on the specific scaffold isomer) act as hydrogen bond donors and acceptors, respectively. They form a canonical hydrogen bonding pattern with backbone amide groups of conserved residues in the hinge region, such as Leu83 in CDK2. rsc.org

Hydrophobic Interactions : The core scaffold and its substituents engage in various hydrophobic and van der Waals interactions with non-polar residues in the active site, further stabilizing the complex.

Alternative Binding Modes : Interestingly, some studies suggest that pyrazolo[3,4-d]pyrimidine-based compounds might adopt an alternative, "flipped" binding mode in certain kinases, which could be exploited to design a new class of specific inhibitors.

Target Kinase/ProteinKey Interacting ResiduesType of InteractionReference
CDK2Leu83Hydrogen bonding with the pyrimidine core. rsc.org
DHFRArg70, Gln35, Lys68Salt bridge and hydrogen bonding with linker/substituents. nih.gov
Mps1Gly605, Val529/Lys529Hydrogen bonding and hydrophobic interactions with the core and substituents. nih.gov
DNA Topoisomerase-Intermolecular hydrogen bonding. nih.gov

These computational analyses provide a structural rationale for the observed SAR, helping to explain why certain substitutions enhance potency while others diminish it. This synergy between synthetic chemistry, biological testing, and computational modeling accelerates the development of optimized inhibitors based on the this compound scaffold.

Prediction of Binding Affinity and Modes

Computational methods are pivotal in modern drug discovery for predicting how a molecule like this compound might interact with a biological target, such as a protein kinase. For the broader class of pyrazolo[3,4-d]pyrimidines, molecular docking is a commonly employed technique. nih.govmdpi.com These studies simulate the placement of the compound into the active site of a target protein to predict its binding orientation and affinity.

A typical molecular docking study for a pyrazolo[3,4-d]pyrimidine derivative would involve:

Target Selection: Often, these compounds are evaluated against kinases like Epidermal Growth Factor Receptor (EGFR) or Src tyrosine kinase, as the pyrazolo[3,4-d]pyrimidine core is a known "hinge-binder," mimicking the adenine part of ATP. nih.govnih.gov

Binding Mode Prediction: The simulation would predict how the pyrazole and pyrimidine rings form key hydrogen bonds with the protein's hinge region. The isopropoxy group at the C6 position would be analyzed for its potential to form hydrophobic or other interactions within the binding pocket, which could influence potency and selectivity.

Affinity Scoring: Scoring functions would then estimate the binding free energy, providing a prediction of the binding affinity. These predictions are often correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀). mdpi.comnih.gov

Without specific studies on this compound, it is not possible to provide data on its predicted binding partners, specific interactions, or estimated affinity.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape (conformation) of this compound and its internal molecular interactions are crucial for its biological activity. The analysis of these features typically involves both experimental and computational methods.

X-ray Crystallography: This technique could provide the definitive solid-state conformation of the molecule, revealing precise bond lengths, bond angles, and the orientation of the isopropoxy group relative to the core bicyclic system. For other pyrazolo[3,4-d]pyrimidine derivatives, crystal structures have been instrumental in understanding their interaction patterns. mdpi.com

NMR Spectroscopy: In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to deduce the molecule's conformational preferences, which may differ from its solid-state structure.

Computational Modeling (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to calculate the molecule's electronic structure and to determine the relative energies of different conformations. openaccessjournals.com Such an analysis for this compound would identify the most stable spatial arrangements of the isopropoxy group.

Currently, no published X-ray crystal structures or detailed computational conformational analyses are available for this compound.

Future Research and Translational Potential of this compound

The heterocyclic scaffold of 1H-pyrazolo[3,4-d]pyrimidine is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines. This characteristic has made it a privileged structure in the design of numerous biologically active agents, particularly kinase inhibitors. The specific analogue, this compound, represents a promising chemical entity within this class. Future research is poised to build upon the extensive foundation of pyrazolo[3,4-d]pyrimidine chemistry and pharmacology to fully elucidate and harness the therapeutic potential of this compound and its derivatives. This article outlines key future research directions and translational perspectives, focusing on targeted synthesis, biological target investigation, sustainable production, mechanistic understanding, and comprehensive biological profiling.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions, with cross-peaks in 2D NMR resolving structural ambiguities .
  • X-Ray Powder Diffraction (XRPD) : Provides crystallinity data and identifies polymorphic forms, critical for reproducibility in biological assays .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at levels <0.1% .

How do substituent modifications at the 6-isopropoxy position affect the compound's biological activity?

Q. Advanced Research Focus

  • Steric and Electronic Effects : Bulkier substituents (e.g., tert-butoxy) may reduce kinase binding affinity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) enhance electrophilic interactions with target proteins .
  • Case Study : Replacing isopropoxy with methoxy in analogs decreased IC₅₀ values by 2-fold in kinase inhibition assays, suggesting optimal steric bulk for target engagement .

What strategies can mitigate discrepancies in biological activity data across different studies?

Q. Advanced Research Focus

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), temperature (25°C ± 0.5), and cell passage number to minimize variability .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if enzymatic assays show conflicting results .

How should researchers design stability studies for this compound under various storage and experimental conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., isopropoxy group hydrolysis) .
  • Storage Recommendations : Store lyophilized samples at -20°C in amber vials to prevent photodegradation and moisture absorption .

What computational methods are effective in predicting interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB ID 1ATP) to model binding poses. Pay attention to hydrogen bonding with hinge regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes .

How can solubility challenges of this compound in aqueous buffers be addressed for pharmacological assays?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining <0.5% organic solvent content .
  • pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.1% Tween-80 to achieve working concentrations ≥10 µM .

What are the best practices for impurity profiling and quantification in synthesized batches?

Q. Basic Research Focus

  • Reference Standards : Use pharmacopeial-grade impurities (e.g., des-isopropoxy analogs) for HPLC calibration .
  • LC-MS/MS : Quantify trace impurities (LOQ ≤0.05%) using MRM (multiple reaction monitoring) modes .

How can researchers evaluate the metabolic stability of this compound using in vitro models?

Q. Advanced Research Focus

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes. Monitor parent compound depletion via UPLC-QTOF to calculate intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Spill Management : Decontaminate spills with 10% ethanol/water and adsorbent materials. Avoid inhalation of dust .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.